Choline dihydrogen phosphate

Beschreibung

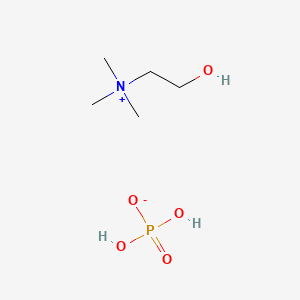

Structure

2D Structure

Eigenschaften

IUPAC Name |

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJNZJBKFSQGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232748 | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-92-8 | |

| Record name | Choline dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for Choline Dihydrogen Phosphate

Conventional Synthetic Routes: Acid-Base Neutralization and Salt Metathesis Approaches

Conventional synthesis of choline (B1196258) dihydrogen phosphate (B84403) primarily relies on straightforward chemical reactions that are well-established in chemical manufacturing.

A general procedure involves:

Preparation of choline base: An aqueous solution of a choline salt, such as choline chloride or choline bromide, is passed through an anion-exchange resin (e.g., Amberlite IRN77) to replace the halide anion with a hydroxide (B78521) anion, yielding choline hydroxide. rsc.orgnih.gov

Neutralization: The resulting choline hydroxide solution is then carefully neutralized by the dropwise addition of phosphoric acid, often in an ice bath to control the reaction temperature. google.comresearchgate.net

Isolation: The water is subsequently removed under vacuum, leaving a viscous mass. The final product, choline dihydrogen phosphate, can then be crystallized using a suitable solvent mixture, such as methanol-isopropanol, to yield a white crystalline solid. google.comgoogle.com

Salt Metathesis: Salt metathesis, or double displacement, is another foundational route for producing ionic liquids. In this approach, two different salts are reacted in a solvent. One salt provides the desired cation (choline), and the other provides the desired anion (dihydrogen phosphate). The selection of reactants is crucial and is often guided by the solubility of the resulting byproduct. An ideal metathesis reaction yields an insoluble byproduct salt that can be easily removed by filtration, driving the reaction to completion. However, if the byproduct is soluble, extensive and often costly purification steps are required to isolate the pure ionic liquid. While effective, this method can sometimes be less atom-economical compared to direct neutralization.

Advanced Electrodialysis Metathesis for Enhanced Purity and Concentration

Electrodialysis Metathesis (EDM) is an advanced, membrane-based technology that serves as an environmentally friendly and efficient alternative for synthesizing ionic liquids like this compound. researchgate.netresearchgate.net This process combines a metathesis reaction with electrodialysis to simultaneously produce and concentrate the target salt while separating out precursor ions. researchgate.netmdpi.com

An EDM system for this purpose typically uses a four-compartment unit cell, separated by alternating anion and cation exchange membranes. mdpi.comdesalinationlab.com In this configuration, two feed solutions (e.g., choline chloride and sodium dihydrogen phosphate) are passed through separate diluate compartments. Under the influence of an electric field, the choline cations and dihydrogen phosphate anions migrate through the respective ion-exchange membranes into the concentrate compartments, where they combine to form the desired product, this compound. The precursor counter-ions (chloride and sodium) form a byproduct salt (sodium chloride) in a separate concentrate stream. desalinationlab.com

The efficiency and purity of the this compound produced via EDM are highly dependent on the optimization of several key operating parameters. Research has shown that a high current density, coupled with low concentrations of the diluate and the final this compound product, yields the highest product purity. researchgate.net This is because higher current density increases the driving force for ion transport across the membranes. mdpi.com

In a specific study on this compound synthesis, an electrical efficiency of 94.0% for the choline ion and 58.6% for the dihydrogen phosphate ion was achieved. researchgate.net The total cost of the electrodialysis process was estimated to be as low as €0.06 per mole of the product, highlighting its economic viability. researchgate.net

Table 1: Influence of Operating Parameters on EDM Synthesis of this compound

| Process Parameter | Effect on Purity/Efficiency | Optimization Goal |

|---|---|---|

| Current Density | Higher current density generally increases ion flux and can improve purity. researchgate.netmdpi.com | Maximize to enhance separation speed without excessive energy consumption or membrane fouling. |

| Diluate Concentration | Lower initial reactant concentrations in the diluate stream lead to higher product purity. researchgate.net | Maintain a low concentration to favor the transport of target ions over impurities. |

| Product Concentration | Lower concentration in the product stream results in higher purity. researchgate.net | Control the concentration to prevent back-diffusion and minimize impurity crossover. |

| Flow Rate | Affects the residence time of solutions in the compartments, influencing both conversion and concentration. mdpi.com | Optimize to ensure efficient mass transfer and prevent polarization effects at the membrane surface. |

A significant advantage of EDM is the ability to produce high-purity ionic liquids, with studies demonstrating purities exceeding 99%. acs.orgresearchgate.net The primary source of impurities is the crossover of precursor ions (e.g., chloride from choline chloride) into the product stream. The transport of these impurity ions is a critical factor that must be controlled. researchgate.net

The transport of ions through the membranes is governed by their charge, size, and mobility. researchgate.net Smaller, more mobile ions like chloride can sometimes migrate more readily than the larger, bulkier organic cations or phosphate anions. researchgate.net However, by carefully selecting membranes with appropriate selectivity and optimizing the process parameters mentioned above, the transport of impurities can be minimized. Research into the EDM synthesis of this compound has successfully characterized the flow of these impurities and quantified the effect of operating variables on their transport. researchgate.net This knowledge is crucial for fine-tuning the process to achieve a product purity that is comparable to more expensive and less environmentally friendly methods, such as those involving silver salts. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be closely aligned with the 12 principles of green chemistry, particularly when employing modern methodologies like acid-base neutralization and electrodialysis metathesis. mudring.orgpharmacyjournal.in

Prevention: EDM is a waste-minimizing process because it directly converts reactants into products with high selectivity, avoiding the generation of byproduct salts that require disposal. mdpi.comresearchgate.net

Atom Economy: The acid-base neutralization route exhibits excellent atom economy, as the reaction of choline hydroxide and phosphoric acid ideally produces only this compound and water.

Less Hazardous Chemical Syntheses: Both neutralization and EDM avoid the use of hazardous organic solvents and toxic reagents. acs.orgsciepub.com EDM, in particular, provides a safer alternative to metathesis reactions that use silver salts to precipitate halide byproducts. researchgate.net

Designing Safer Chemicals: this compound itself is considered a biocompatible ionic liquid, composed of a bio-derived cation (choline) and a common biological anion (phosphate), aligning with the principle of creating substances with minimal toxicity. mdpi.comresearchgate.net

Safer Solvents and Auxiliaries: Many synthesis routes for this compound are conducted in water, which is the most benign solvent, thus eliminating the need for volatile organic compounds (VOCs). google.compharmacyjournal.in

Use of Renewable Feedstocks: The choline cation is derived from renewable biological sources, which is a significant advantage from a sustainability perspective. mdpi.com

Reduce Derivatives: Direct synthesis methods like neutralization and single-step EDM avoid the use of protecting groups or other temporary modifications, simplifying the process and reducing waste. pharmacyjournal.in

By leveraging these synthesis strategies, the production of this compound can be performed in a manner that is not only efficient and cost-effective but also environmentally responsible.

Advanced Spectroscopic and Computational Characterization of Choline Dihydrogen Phosphate

Vibrational Spectroscopy: Raman and Infrared Microspectroscopy for Conformational Analysis

Vibrational spectroscopy, particularly Raman and Infrared (IR) microspectroscopy, serves as a powerful tool for probing the molecular structure, intermolecular interactions, and conformational dynamics of choline (B1196258) dihydrogen phosphate (B84403). mdpi.comresearchgate.netgriffith.edu.au These techniques are highly sensitive to the local chemical environment and the specific arrangement of atoms within the molecule.

The choline cation ([Chol]⁺) can exist in two primary conformations, anti and gauche, defined by the N–C–C–O dihedral angle (~180° for anti, ~60° for gauche). mdpi.com Raman spectroscopy is particularly effective at distinguishing between these two conformers. mdpi.comresearchgate.net The key diagnostic marker is the ν(CN) stretching mode. mdpi.com

Research has established a clear correlation between the Raman shift of the ν(CN) mode and the choline cation's conformation. mdpi.comresearchgate.netresearchgate.net Specifically, a strong band observed around 770 cm⁻¹ is characteristic of the anti-conformer, while a band near 715-720 cm⁻¹ indicates the presence of the gauche-conformer. mdpi.comresearchgate.net In the low-temperature crystalline state of choline dihydrogen phosphate, the cation predominantly adopts the anti-conformation. mdpi.comresearchgate.net Upon heating, a solid-solid phase transition occurs at approximately 20-22 °C, which is associated with a conformational change from the anti to the gauche form. mdpi.comresearchgate.net Due to the ease with which metastable states can be formed, it is possible for samples at ambient temperature to contain a mixture of both anti and gauche conformers. mdpi.comresearchgate.netuni-koeln.de

| Conformer | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Anti | ν(CN) stretching | ~770 | mdpi.com |

| Gauche | ν(CN) stretching | ~715 | mdpi.com |

The dihydrogen phosphate (H₂PO₄⁻) anions play a critical role in the structure of [Chol][H₂PO₄] by forming extensive hydrogen-bonding networks. nih.gov A prominent structural motif is the formation of hydrogen-bonded anion dimers. mdpi.comnih.gov In the crystal structure, two H₂PO₄⁻ anions are linked via two O—H⋯O hydrogen bonds, creating a dimeric structure. nih.gov

Vibrational spectroscopy reveals that the conformational transition of the choline cation is intrinsically linked to a simultaneous local rearrangement of these anion dimers. mdpi.comresearchgate.net The solid-solid phase transition at ~20 °C not only involves the anti-to-gauche conversion of the cation but also a reorganization of the hydrogen-bond interactions between the H₂PO₄⁻ anions. mdpi.com This rearrangement leads to a more disordered anion sub-lattice upon further heating. mdpi.com Evidence for this is seen in the low-frequency range of the Raman spectra, where distinct bands corresponding to lattice modes vanish at the transition temperature, indicating a change in the crystal's periodic structure. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed information about the structure, dynamics, and connectivity within this compound at an atomic level.

Solid-state NMR is particularly useful for characterizing the structure of materials where long-range order may be limited, such as in composite materials like ionogels. When this compound is incorporated into a silica-based ionogel, Silicon-29 (²⁹Si) solid-state NMR can be used to confirm the formation and integrity of the silica (B1680970) network. mdpi.com

In a study on silica ionogels prepared with this compound, ²⁹Si solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectra confirmed the formation of a siloxane network. mdpi.com The spectra showed that increasing the concentration of the ionic liquid accelerated the condensation of silanol (B1196071) groups, leading to a more interconnected and completely condensed network structure. mdpi.com This was evidenced by the observation of a single broad peak at approximately -112 ppm, which is assigned to Q⁴ silicon environments (Si(OSi)₄), confirming a highly cross-linked siloxane framework. mdpi.com While this application focuses on the silica matrix, it demonstrates how solid-state NMR can verify the network structure in which the ionic liquid is embedded. Furthermore, a combination of ¹H, ³¹P, and ¹³C solid-state NMR has been used to show that the proton conduction mechanism in pure [Chol][H₂PO₄] involves a restricted motion of the phosphate unit and proton exchange between the anions.

Pulsed Field Gradient (PFG) NMR is a powerful method for measuring the self-diffusion coefficients of individual ionic species, providing direct insight into their mobility and the mechanism of charge transport. For this compound, which is known for its proton-conducting properties, ¹H PFG-NMR studies have been crucial.

These diffusion measurements have shown that while the choline cation and the dihydrogen phosphate anion are mobile, the proton (H⁺) diffusion coefficient is significantly higher—by as much as an order of magnitude. This finding provides direct evidence that the electrical conductivity in this material is predominantly due to proton transport. At 100 °C, the self-diffusion coefficient for the proton is notably higher than that for the choline cation.

| Species | Self-Diffusion Coefficient (D) (m²/s) | Reference |

|---|---|---|

| Proton (H⁺) | 1.1 x 10⁻¹⁰ | |

| Choline (Cation) | 1.5 x 10⁻¹¹ | |

| Dihydrogen Phosphate (Anion) | Not measurable (extremely slow) |

X-Ray Diffraction (XRD) for Crystalline Structure and Conformational Insights

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD studies on this compound have provided a detailed picture of its crystal structure, confirming the conformational state of the ions and the nature of the hydrogen-bonding network. researchgate.netnih.gov

The crystal structure of the low-temperature phase of [Chol][H₂PO₄] was determined to be in the triclinic crystal system. nih.gov The analysis confirmed that the choline cation exists in the anti-conformation. researchgate.net The XRD data also provided precise measurements of the unit cell parameters and detailed the hydrogen-bonding scheme, showing how the hydrogen-bonded anion dimers are connected to the hydroxyl groups of the cations, forming a columnar structure. nih.gov This detailed structural information from XRD provides the fundamental framework upon which the findings from spectroscopic methods are interpreted.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₁₄NO⁺·H₂PO₄⁻ | nih.gov |

| Formula Weight | 201.16 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.9232 (3) | nih.gov |

| b (Å) | 8.2807 (4) | nih.gov |

| c (Å) | 9.2333 (3) | nih.gov |

| α (°) | 84.458 (3) | nih.gov |

| β (°) | 71.414 (3) | nih.gov |

| γ (°) | 70.758 (3) | nih.gov |

| Volume (ų) | 473.68 (4) | nih.gov |

| Temperature (K) | 193 | nih.gov |

Molecular Modeling and Density Functional Theory (DFT) Calculations

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the nuanced molecular landscape of this compound. These theoretical approaches complement experimental data, offering a particle-level view of the interactions and dynamics that govern the compound's properties.

The crystal structure and local arrangement in this compound are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. DFT calculations have been employed to explore these interactions in detail. In the crystalline state, the dihydrogen phosphate ([H₂PO₄]⁻) anions have a strong tendency to form hydrogen-bonded dimers. researchgate.netillinois.eduresearchgate.net These dimers are a recurring structural motif, connected through O—H⋯O hydrogen bonds. researchgate.netnih.govnih.gov

The hydroxyl group of the choline cation also participates in this hydrogen-bonding network, linking the cationic and anionic species. nih.govnih.gov DFT calculations on ionic pairs and clusters have revealed a fascinating interplay between the conformational state of the choline cation and the hydrogen-bonding capability of the dihydrogen phosphate anion. researchgate.netillinois.edu Specifically, the conformation of choline influences the formation and stability of the anion dimers. Molecular dynamics (MD) simulations of aqueous solutions further highlight the prevalence of strong anion-anion hydrogen bonds, leading to the formation of dimers and larger clusters of the dihydrogen phosphate anions. researchgate.netillinois.edu This is in contrast to other choline-based salts, such as choline acetate, where anion-cation hydrogen bonds are more dominant. researchgate.netillinois.edu

The conformational flexibility of the choline cation is a critical aspect of its behavior, existing in two primary conformations: anti and gauche. The transition between these states is linked to phase transitions in the solid material and has been extensively studied by coupling vibrational spectroscopy with DFT calculations. researchgate.netillinois.edunih.govaip.org

Periodic DFT calculations based on the known low-temperature crystal structure, which features the anti-conformer of the choline cation, have been used to compute the theoretical vibrational frequencies. researchgate.netnih.govaip.org These calculated frequencies show good agreement with experimental Raman and infrared spectra, allowing for precise assignment of vibrational modes.

A key finding is the identification of distinct marker bands for each conformer in the Raman spectra. The anti-conformer is characterized by a strong band around 770 cm⁻¹, while the gauche-conformer exhibits a characteristic band near 715 cm⁻¹. aip.org This has enabled researchers to monitor the conformational changes of the choline cation as a function of temperature. For instance, a solid-solid phase transition observed at approximately 20°C is associated with a conformational change from the anti to the gauche form, accompanied by a local rearrangement of the anions. researchgate.netnih.govaip.org DFT calculations have pinpointed the ν(CN) stretching modes responsible for these characteristic bands. aip.org

The ability to produce metastable crystalline forms means that at room temperature, samples of this compound can exist as a mixture of both anti and gauche conformers. researchgate.netnih.govaip.org

| Conformer | Characteristic Raman Band (cm⁻¹) | Associated Vibrational Mode |

|---|---|---|

| anti | ~770 | ν(CN) stretching |

| gauche | ~715 | ν(CN) stretching |

Calorimetric Techniques for Thermostructural Analysis (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) has been a vital tool for investigating the thermal properties and phase transitions of this compound. researchgate.netaip.org DSC measurements reveal a complex sequence of phase transitions, which have been a subject of discussion in the scientific literature. researchgate.netnih.gov

A typical DSC thermogram for this compound shows distinct thermal events upon heating and cooling. researchgate.net For a fresh sample, an initial heating scan can reveal transitions that are then absent or altered in subsequent heating and cooling cycles, indicating the importance of the sample's thermal history. researchgate.netaip.org One notable event is a solid-solid transition that occurs at around 20°C. researchgate.netnih.gov As discussed previously, this transition is linked to a conformational change of the choline cation.

Further heating leads to other thermal events. Some studies have suggested a melting transition around 120°C, but this has been contested by spectroscopic evidence which indicates continuous changes in the local environment of the anions rather than a sharp melting process. researchgate.netillinois.edunih.gov The melting transition for a well-annealed sample is observed at a higher temperature, around 183°C, with decomposition occurring above 200°C. researchgate.net The discrepancies in reported thermal behavior highlight the ease with which metastable states can be formed in this material. researchgate.netnih.gov The combination of calorimetric data with spectroscopic analysis is therefore crucial for a comprehensive understanding of the thermochemical behavior of this compound.

| Observed Transition | Approximate Temperature (°C) | Description |

|---|---|---|

| Solid-Solid Transition | 20 | Associated with anti to gauche conformational change of the choline cation. researchgate.netnih.gov |

| Melting Point | 183 | Melting of the crystalline solid. researchgate.net |

| Decomposition | >200 | Onset of thermal decomposition. researchgate.net |

Interactions of Choline Dihydrogen Phosphate with Biological Macromolecules

Protein Stabilization and Conformational Integrity

Choline (B1196258) dihydrogen phosphate (B84403) has demonstrated significant effects on the stability and structural integrity of a variety of proteins. This biocompatible ionic liquid has been shown to enhance thermal stability and suppress unfolding and aggregation in several therapeutic and model proteins.

Research has shown that choline dihydrogen phosphate can substantially increase the thermal stability of recombinant human Interleukin-2 (B1167480) (rhIL-2), a cytokine utilized in therapeutic applications. The thermal midpoint of unfolding temperature (Tm), which is an indicator of a protein's stability, is significantly elevated in the presence of CDHP. Specifically, formulating rhIL-2 in an aqueous solution of 680 mM CDHP at pH 7.4 resulted in a 12.5°C increase in its Tm compared to a standard buffer formulation. This stabilizing effect is crucial as rhIL-2 can be prone to aggregation upon thermal denaturation. While the increased thermal stability can be associated with kinetic instability as the protein may aggregate upon unfolding, CDHP has been shown to provide conformational stabilization even when heated to temperatures significantly above its Tm.

Table 1: Thermal Midpoint (Tm) of rhIL-2 in the Presence and Absence of CDHP

| Formulation | Thermal Midpoint (Tm) Increase |

|---|---|

| 680 mM CDHP, pH 7.4 | +12.5°C |

Data sourced from reference.

The stabilizing effects of this compound extend to the model protein hen egg white lysozyme (B549824). Studies have demonstrated that CDHP increases the thermal stability of lysozyme in a manner proportional to the concentration of the ionic liquid. This is accompanied by an increase in the enthalpy of unfolding, which suggests that the conversion to a denatured state becomes less favorable. However, the presence of CDHP has been observed to decrease the activity of lysozyme without completely eliminating it.

In the context of monoclonal antibodies, this compound has shown significant promise as a stabilizing additive for high-concentration formulations of Trastuzumab (Herceptin®). Research indicates that CDHP significantly suppresses both the unfolding and aggregation of Trastuzumab. A solution containing 53% CDHP demonstrated strong inhibition of aggregation, highlighting its potential in the development of stable therapeutic antibody formulations.

The influence of this compound on proteolytic enzymes has been a subject of investigation. Its effect on the stability and activity of stem bromelain, a cysteine protease from pineapple, has been evaluated as part of a broader study on various choline-based ionic liquids.

For lactate (B86563) oxidase (LOx), an important enzyme in biosensing, this compound has demonstrated a dual effect. It has been shown to enhance the thermal stability of the enzyme; LOx that was thermally denatured at 90°C retained residual activity in the presence of dihydrogen phosphate anions. However, this stabilization is accompanied by significant changes to the enzyme's secondary structure. In a hydrated CDHP solution, the α-helix content of lactate oxidase decreased from 28% to 11%, while the content of β-sheets and turns increased. This conformational change, along with a CDHP-induced decrease in the solution's pH, contributed to a lower catalytic efficiency for the enzyme.

Table 2: Secondary Structure Content of Lactate Oxidase (LOx)

| Secondary Structure | IL-Free Solution | Hydrated CDHP Solution |

|---|---|---|

| α-Helices | 28% | 11% |

| β-Sheets | Not specified | 34% |

| Turns | Not specified | 24% |

Data sourced from reference.

This compound has been identified as a potent stabilizer for human membrane-bound catechol-O-methyltransferase (hMBCOMT), an enzyme linked to several neurodegenerative disorders that is known for its instability. In a screening of various ionic liquids, CDHP demonstrated a significant stabilizing effect on hMBCOMT. The use of CDHP under optimal conditions (7.5 mM concentration, stored at -80°C for 32.4 hours) resulted in a 146% recovery of the enzyme's activity. This finding is critical for the handling and storage of this unstable enzyme, potentially aiding in further structural studies and drug development.

Table 3: Stabilizing Effect of CDHP on hMBCOMT

| CDHP Concentration | Effect |

|---|---|

| 10 mM | Major potential stabilizing effect |

| 50 mM | Major potential stabilizing effect |

| 7.5 mM (Optimal) | 146% activity recovery after 32.4h at -80°C |

Data sourced from references.

Spectroscopic and scattering techniques have been employed to elucidate the structural effects of this compound on proteins. Circular Dichroism (CD) and Small-Angle X-ray Scattering (SAXS) have been used to probe changes in the secondary and tertiary structures of proteins like lysozyme and interleukin-2.

Nucleic Acid Structural Modulation and Stability

This compound exhibits a complex and multifaceted interaction with nucleic acids, ensuring long-term stability while also being capable of modulating specific secondary structures. It has been shown to protect nucleic acids from hydrolysis. The ionic liquid provides a cage effect that permits the active folding of nucleic acids, similar to water, but prevents the degradation of their phosphodiester bonds. This protective quality extends to reducing the hydrolytic activity of nucleases such as DNase I and RNase A.

Conversely, studies on G-quadruplexes—specialized secondary structures found in guanine-rich DNA sequences—have revealed that this compound acts as a destabilizing agent. This destabilization is more effective than that observed in standard potassium chloride solutions. The proposed mechanism suggests that choline ions cannot coordinate to the central G-quartets of the structure, leading to destabilization through an entropic contribution. This modulation of G-quadruplex stability by CDHP has been shown to enhance the transcriptional efficiency of DNA templates containing these structures, both in vitro and in cells.

Table 4: Melting Temperatures (Tm) of G-Quadruplex DNA

| DNA Sequence | Condition | Melting Temperature (Tm) |

|---|---|---|

| 2G4 | 4 M KCl | 60.3 °C |

| 3G4 | 4 M KCl | No melting observed |

| 4G4 | 4 M KCl | No melting observed |

| 2G4 | 4 M Choline DHP | 44.5 °C |

| 3G4 | 4 M Choline DHP | 55.4 °C |

| 4G4 | 4 M Choline DHP | 62.7 °C |

Data sourced from reference.

Stabilization of Watson-Crick Base Pairs and DNA Duplexes

Under typical physiological conditions, Guanine-Cytosine (G-C) base pairs, which are connected by three hydrogen bonds, are more stable than Adenine-Thymine (A-T) base pairs, which have two hydrogen bonds. nih.gov However, in a hydrated ionic liquid environment of this compound, this stability is inverted. nih.govoup.com Research has shown that this compound exhibits a greater stabilizing effect on A-T base pairs compared to G-C base pairs. nih.govacs.org

This unusual stabilization is attributed to the specific interactions of choline ions with the DNA duplex. nih.gov Molecular dynamics simulations have revealed that a significantly higher number of choline ions, approximately three times more, bind to a DNA duplex compared to sodium ions. nih.gov Unlike sodium ions that bind closely but transiently, choline ions form stable, multiple hydrogen bonding networks with DNA atoms. nih.gov The affinity of the choline ion for the minor groove of A-T base pairs is more than double that for other groove areas. nih.govacs.org Specifically, in the narrow minor groove characteristic of A-T rich regions, the choline ion shows a high affinity for the ribose atoms of thymine. nih.gov

Conversely, choline ions have been observed to destabilize the hydrogen bonds between G-C base pairs. nih.gov This occurs through preferential binding to the base atoms of both duplex and single-stranded DNA that are involved in the G-C pairing. nih.gov This selective interaction leads to a decrease in the stability of G-C pairs. nih.gov

Promotion of DNA Triplex Structures

DNA triplexes are formed when a third strand of oligonucleotides binds to the major groove of a DNA duplex through Hoogsteen or reverse Hoogsteen base pairing. nih.gov The stability of these structures is often a limiting factor for their biological and biotechnological applications, particularly due to the instability of Hoogsteen base pairs relative to Watson-Crick base pairs. nih.gov

Studies have demonstrated that this compound significantly stabilizes the formation of DNA triplexes, even at neutral pH. nih.gov Remarkably, in this ionic liquid, the stability of Hoogsteen base pairs becomes comparable to that of Watson-Crick base pairs. nih.govresearchgate.net This enhanced stability is a result of the interaction between choline ions and the DNA triplex. Molecular dynamics simulations have shown that choline ions bind around the third strand within the grooves of the triplex, thereby stabilizing the entire structure. nih.gov This finding suggests that the unique environment provided by this compound can overcome some of the inherent instabilities of DNA triplexes, potentially broadening their applications. nih.gov

Destabilization of G-Quadruplexes and Associated Thermodynamic Analysis

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are involved in various biological processes, and their stability can influence gene expression. nih.gov While many studies have focused on stabilizing G-quadruplexes, methods for their destabilization are less common. nih.gov

This compound has been identified as an effective agent for destabilizing G-quadruplexes. nih.govacs.org Circular dichroism spectral measurements have shown that it destabilizes these structures more effectively than solutions containing potassium chloride (KCl), a known G-quadruplex stabilizer. nih.govacs.org

A thermodynamic analysis revealed that this destabilization is driven by an entropic contribution. nih.govacs.org The large molecular radius of the choline ion prevents it from coordinating effectively with the G-quartets that form the core of the G-quadruplex structure. nih.govacs.org This leads to an increase in the flexibility of the G-quadruplex and its subsequent destabilization. nih.gov The free energy changes (ΔG°37) during the formation of a G-quadruplex with two G-quartets (2G4) were found to be -3.1 kcal mol–1 in a 4 M KCl solution, indicating stability, but 1.7 kcal mol–1 in a this compound solution, indicating destabilization. nih.gov

Table 1: Thermodynamic Parameters of G-Quadruplex Formation

| DNA Sequence | Condition | Tm (°C) | ΔH° (kcal mol-1) | TΔS°37 (kcal mol-1) | ΔG°37 (kcal mol-1) |

|---|---|---|---|---|---|

| 2G4 | 4 M KCl | 60.3 | -14.9 | -11.8 | -3.1 |

| 4 M choline dhp | 25.6 | 13.5 | 11.8 | 1.7 | |

| 3G4 | 4 M KCl | n.d. | n.d. | n.d. | n.d. |

| 4 M choline dhp | 35.5 | 20.3 | 20.2 | 0.1 | |

| 4G4 | 4 M KCl | n.d. | n.d. | n.d. | n.d. |

| 4 M choline dhp | 47.7 | 25.1 | 26.9 | -1.8 |

Tm: Melting Temperature; ΔH°: Enthalpy Change; TΔS°37: Entropy Change at 37°C; ΔG°37: Gibbs Free Energy Change at 37°C; n.d.: not determined as the G-quadruplex was stable. Data sourced from ACS Omega. nih.gov

Influence on RNA (e.g., siRNA) Stability and Preservation

The inherent instability of RNA, particularly its susceptibility to enzymatic degradation by RNases, presents a significant challenge for its storage and therapeutic application. acs.org Choline-based ionic liquids, including this compound, have emerged as promising media for enhancing RNA stability and preservation. acs.orgnih.gov

Research has indicated that this compound plays a role in the stability of small interfering RNA (siRNA) in the presence of RNase A. acs.orgnih.gov Furthermore, choline-based ionic liquids have been shown to be suitable for the preservation of recombinant RNAs. acs.orgnih.gov The stabilizing effect is attributed to electrostatic interactions between the ionic liquid and the RNA molecule. acs.org The positively charged choline cation is believed to interact with the negatively charged phosphate backbone of the RNA. acs.org This interaction helps to preserve the structural integrity of the RNA, protecting it from degradation. nih.gov

Collagen Biostability Enhancement through Electrostatic Interactions

Collagen, a major structural protein in connective tissues, often requires cross-linking to enhance its biostability for use in biomaterials. nih.govacs.org this compound has been investigated as a biocompatible cross-linking agent for collagen. nih.govacs.org

The mechanism by which this compound stabilizes collagen is primarily through electrostatic forces. nih.govacs.org It is postulated that the dihydrogen phosphate anion of the ionic liquid attaches to the cationic functional groups present on the amino acid side chains of the collagen protein. nih.govacs.org This interaction brings the various side chains of collagen into closer proximity, facilitating the formation of both physical and chemical cross-links within the collagen structure. nih.govacs.org This increased cross-linking enhances the intermolecular forces within the collagen, leading to a higher denaturation temperature and improved structural stability. nih.govacs.org Molecular modeling studies have supported the electrostatic nature of the interaction between collagen and this compound. nih.govacs.org

Mechanistic Insights into Choline Dihydrogen Phosphate S Biological Interactions

Role of Chaotropic Cations and Kosmotropic Anions in Solvent Environments

The behavior of ions in aqueous solutions and their effect on the stability of macromolecules like proteins can be described by the Hofmeister series, which ranks ions based on their ability to structure or disrupt water molecules. Ions are broadly classified as "kosmotropes" (water-structuring) or "chaotropes" (water-disrupting). nih.gov

Choline (B1196258) dihydrogen phosphate (B84403) is composed of a chaotropic cation (choline) and a kosmotropic anion (dihydrogen phosphate). nih.gov

Kosmotropic Anions : The phosphate anion is considered a strong kosmotrope. Kosmotropes are characterized by their high charge density, which allows them to strongly interact with water molecules, effectively organizing them. This "salting-out" effect decreases the solubility of proteins and enhances their stability by promoting water-water interactions and excluding water from the protein's surface. This shields the protein from the denaturing effects of bulk water. nih.gov

Chaotropic Cations : The choline cation is considered a chaotrope. Chaotropes have a low charge density and disrupt the hydrogen-bonding network of water. This property can increase the solubility of non-polar molecules and destabilize aggregated structures. nih.gov

The combination of a kosmotropic anion and a chaotropic cation in choline dihydrogen phosphate is believed to contribute to its ability to stabilize proteins in aqueous solutions. nih.gov The dominant stabilizing effect is often attributed to the kosmotropic anion, which can significantly enhance the thermal stability of proteins. nih.gov

Proton Exchange Reactions and Hydrogen Bonding Networks

The crystal structure of this compound reveals an extensive and complex network of hydrogen bonds. researchgate.netnih.gov The dihydrogen phosphate anions play a central role in this network, forming dimeric structures through two O-H···O hydrogen bonds. nih.govnih.gov These dimers are further connected by additional O-H···O hydrogen bonds involving the hydroxyl group of the choline cations, creating a columnar structure. nih.govnih.gov

This intricate hydrogen-bonding network facilitates proton transport. nih.gov The proton of the dihydrogen phosphate anion can be transferred through the reorganization of these hydrogen bonds. researchgate.net Studies using solid-state NMR have shown that the primary mechanism for proton conduction involves a restricted motion of the phosphate unit and the exchange of protons between these anions. nih.gov At higher temperatures, proton exchange can also occur between the hydroxyl group of the choline cation and the dihydrogen phosphate anions, further contributing to the structural diffusion of protons. nih.gov This efficient proton transport pathway is a key feature of the compound's chemical dynamics. rsc.orgresearchgate.net

Entropic Contributions to G-Quadruplex Destabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. frontiersin.org These structures play roles in various biological processes, and their formation in gene promoters can regulate transcription. nih.govfrontiersin.org While many molecules are designed to stabilize G-quadruplexes, this compound has been identified as an effective agent for their destabilization. nih.govacs.org

The mechanism of G-quadruplex destabilization by this compound is primarily driven by an entropic contribution. nih.govacs.org G-quadruplexes are typically stabilized by a cation, such as potassium (K⁺), that coordinates with the G-quartets at the center of the structure. nih.govacs.org However, the choline cation has a large molecular radius, which prevents it from effectively coordinating with the G-quartets. nih.govacs.org

Instead of stabilizing the folded structure, the choline ions are thought to increase the flexibility of the G-quadruplex, leading to its destabilization. nih.gov Thermodynamic analysis has confirmed this entropic contribution. For instance, the free energy change (ΔG°37) for the formation of a G-quadruplex sequence (2G4) was found to be -3.1 kcal mol⁻¹ in a potassium chloride solution, indicating a stable structure. In contrast, in a this compound solution, the ΔG°37 was 1.7 kcal mol⁻¹, demonstrating significant destabilization. nih.gov This effect is consistent across different G-quadruplex sequences. nih.govresearchgate.net

Table 1: Thermodynamic Parameters of G-Quadruplex Formation This interactive table summarizes the melting temperatures (Tm) and free energy changes (ΔG°37) for different G-quadruplex forming sequences in the presence of Potassium Chloride (KCl) versus this compound (choline dhp). Data sourced from a study on G-quadruplex destabilization. nih.gov

| DNA Sequence | Condition | Tm (°C) | ΔG°37 (kcal mol⁻¹) |

|---|---|---|---|

| 2G4 | 4 M KCl | 60.3 | -3.1 |

| 4 M choline dhp | 25.6 | 1.7 | |

| 3G4 | 4 M KCl | No melting | - |

| 4 M choline dhp | 35.5 | 0.1 | |

| 4G4 | 4 M KCl | No melting | - |

| 4 M choline dhp | 47.7 | -1.8 |

Charge Effects on Biomolecular Surfaces and Intermolecular Force Mediation

This compound mediates interactions with biomolecules largely through electrostatic forces. nih.govresearchgate.net The charged nature of its ions allows it to interact with the surfaces of proteins and other macromolecules, influencing their stability and conformation. researchgate.net

Influence on Cellular Metabolic Activities in In Vitro Systems (e.g., Resazurin (B115843) Reduction and Mitochondrial Stress)

In vitro studies have demonstrated that this compound can influence cellular metabolic activities. nih.gov The compound's acidic nature has been shown to stimulate cell metabolism. nih.gov

In experiments using B16F10 melanoma cells, discrepancies between cell viability data from trypan blue exclusion assays and metabolic activity data from resazurin reduction assays suggested that this compound induces metabolic changes rather than solely affecting cell proliferation. nih.gov The resazurin assay, which measures the metabolic reduction of resazurin to the fluorescent resorufin, indicated higher metabolic activity in cells treated with the compound. nih.gov To confirm this, further experiments were conducted under conditions of mitochondrial stress, induced by depleting fetal bovine serum (FBS) in the culture medium. nih.gov This approach was used to inhibit cell proliferation while increasing mitochondrial activity, allowing for a more direct assessment of the compound's impact on cellular metabolism. nih.gov While choline itself is a key nutrient in cellular metabolism, particularly for the synthesis of phospholipids (B1166683) in mitochondrial membranes, the specific effects observed with this compound point to a direct influence on metabolic pathways. mdpi.comnih.govplos.org

Regulation of Gene Expression via G-Quadruplex Destabilization

The destabilization of G-quadruplex structures by this compound has direct consequences for the regulation of gene expression. nih.govacs.org G-quadruplexes located in the promoter regions of genes, including many oncogenes, can act as transcriptional repressors by physically blocking the transcriptional machinery. nih.govacs.org

By destabilizing these G-quadruplexes, this compound can alleviate this repression and enhance transcription efficiency. nih.gov In vitro transcription reactions performed in nuclear extracts from HeLa cells showed that G-quadruplexes repressed transcription, but the addition of this compound reversed this effect and increased transcription. nih.gov This effect was also observed in living cells. When aggressive human breast cancer cells (MDA-MD-231) were cultured with this compound, the transcription of a template DNA containing a G-quadruplex was significantly enhanced. nih.govacs.org These findings demonstrate that by altering the secondary structure of DNA, this compound can act as a regulator of gene expression, providing a potential mechanism for controlling the activity of specific disease-related genes. nih.govacs.org

Advanced Research Platforms and Theoretical Applications of Choline Dihydrogen Phosphate

Choline (B1196258) dihydrogen phosphate (B84403) is increasingly recognized for its versatile properties, leading to its exploration in various advanced research and theoretical applications. Its unique characteristics as an ionic liquid and a component of deep eutectic solvents have positioned it as a valuable tool in biocatalysis, nanomaterial development, and electrochemical studies. Furthermore, it plays a crucial role in enhancing the understanding of biomolecular preservation at a molecular level.

Broader Academic Contexts in Choline Metabolism Research

Choline (B1196258) Dihydrogen Phosphate (B84403) as a Model Compound in Choline Metabolism Pathways Research

Choline dihydrogen phosphate serves as a useful compound in elucidating specific molecular processes within the broader context of choline metabolism. Its ability to influence the stability of nucleic acid structures provides a unique avenue for investigating the regulation of gene expression.

Recent research has demonstrated that this compound can destabilize G-quadruplexes, which are non-canonical DNA and RNA structures that can form in guanine-rich sequences. nih.govmdpi.com These structures are often found in the promoter regions of genes, including oncogenes, and can act as repressors of transcription. mdpi.com By destabilizing these structures, this compound has been shown to enhance transcription efficiency both in vitro and in living cells. nih.govmdpi.com

This function is particularly relevant to choline metabolism research as it provides a chemical tool to probe the transcriptional regulation of genes involved in choline uptake, phosphorylation, and conversion into various essential metabolites. For instance, by modulating the expression of genes encoding for choline kinase or enzymes in the Kennedy pathway, researchers can study the downstream effects on phosphatidylcholine synthesis and other metabolic routes.

The biocompatibility of this compound allows for its use in cell culture systems, offering a significant advantage over many other ionic liquids that are often cytotoxic. nih.govmdpi.com This enables researchers to study its effects in a more physiologically relevant context. The table below summarizes key findings from a study on the effect of this compound on G-quadruplex-containing DNA templates.

| Experimental Condition | Effect on G-Quadruplex | Impact on Transcription | Reference |

|---|---|---|---|

| Addition of this compound | Destabilization | Increased Transcription | nih.govmdpi.com |

| Presence of KCl (stabilizes G-quadruplexes) | Stabilization | Repressed Transcription | nih.govmdpi.com |

Participation in Phospholipid Synthesis and Cell Membrane Dynamics Studies

Choline is a fundamental component of major membrane phospholipids (B1166683), most notably phosphatidylcholine (PC), which is synthesized primarily through the CDP-choline pathway. researchgate.netnih.gov This pathway involves the phosphorylation of choline, its activation to CDP-choline, and its final transfer onto a diacylglycerol backbone. nih.gov While direct studies utilizing this compound in this specific pathway are not extensively documented, its properties as a choline salt make it a relevant compound for such investigations.

The physical and chemical properties of cell membranes are in a constant state of flux, influenced by the composition of their constituent phospholipids. The dynamics of the choline headgroup in phospholipids, for instance, have been a subject of interest in understanding membrane fluidity and protein-lipid interactions. nih.gov Computer simulations, such as Langevin dynamics, have been employed to model the behavior of the choline headgroup within a membrane environment. nih.gov

Furthermore, studies on the interaction of various choline salts with artificial biological membranes have been conducted to understand how different anions paired with the choline cation affect membrane properties. researchgate.net These studies are crucial for comprehending the fundamental forces that govern membrane stability and dynamics. The use of this compound in such model systems could provide valuable insights into how the dihydrogen phosphate anion influences the behavior of choline at the membrane interface.

Contribution to Neurotransmitter Precursor Research (e.g., Acetylcholine)

Choline is the essential precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govcaldic.comresearchgate.net This synthesis is particularly crucial in cholinergic neurons, where ACh plays a vital role in processes such as memory and muscle control. nih.gov The availability of choline is a rate-limiting step in the production of ACh. nih.gov

Research in this area often focuses on the sources of choline for ACh synthesis. While dietary choline is a primary source, studies have shown that choline can also be derived from the breakdown of phosphatidylcholine within the neuron. caldic.comwikipedia.org This highlights a critical link between membrane phospholipid metabolism and neurotransmitter synthesis.

Experiments using cholinergic cell lines have demonstrated that when extracellular choline is limited, cells can utilize choline from the hydrolysis of phosphatidylcholine to synthesize ACh. caldic.comwikipedia.org This process is catalyzed by phospholipase D (PLD) enzymes. wikipedia.org While specific studies employing this compound as the choline source in ACh synthesis research are not prominent, its fundamental nature as a choline-containing compound makes it a potential substrate for uptake and subsequent conversion to acetylcholine in experimental models.

The table below outlines the key enzymes and their roles in the generation of choline for acetylcholine synthesis from phosphatidylcholine.

| Enzyme | Function | Significance in Acetylcholine Synthesis | Reference |

|---|---|---|---|

| Phospholipase D (PLD) | Hydrolyzes phosphatidylcholine to choline and phosphatidic acid | Provides an intracellular source of choline for acetylcholine synthesis, especially when external choline is limited. | wikipedia.org |

| Choline Acetyltransferase (ChAT) | Catalyzes the synthesis of acetylcholine from choline and acetyl-CoA | The final and critical step in the production of the neurotransmitter acetylcholine. | nih.gov |

Involvement in Methylation Processes and Epigenetic Regulation Studies

Choline plays a critical role in methylation processes, which are fundamental to epigenetic regulation. nih.govacs.orgnih.gov Through its oxidation to betaine (B1666868), choline serves as a methyl group donor for the remethylation of homocysteine to methionine. nih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including the methylation of DNA and histones. nih.govacs.org

These epigenetic modifications, without altering the DNA sequence itself, can profoundly influence gene expression. acs.org DNA methylation, typically occurring at CpG sites, is often associated with gene silencing. nih.gov Histone modifications, including methylation of lysine (B10760008) and arginine residues, can either activate or repress gene transcription depending on the specific residue and the degree of methylation. nih.gov

The availability of dietary choline has been shown to impact DNA and histone methylation patterns, with implications for development and disease. acs.orgnih.gov For instance, studies in rodent models have demonstrated that maternal choline intake can alter the epigenetic marks in the offspring, leading to long-term changes in gene expression and phenotype. acs.org

The previously mentioned ability of this compound to destabilize G-quadruplexes and enhance transcription is a direct example of its involvement in the regulation of gene expression. nih.govmdpi.com This positions this compound as a valuable tool for studying the interplay between choline metabolism, methylation, and epigenetic control of gene activity.

The following table summarizes the key roles of choline in epigenetic regulation.

| Process | Role of Choline | Key Molecules Involved | Reference |

|---|---|---|---|

| DNA Methylation | Acts as a methyl donor via betaine and S-adenosylmethionine (SAM) | Betaine, Homocysteine, Methionine, S-adenosylmethionine (SAM), DNA Methyltransferases (DNMTs) | nih.govacs.org |

| Histone Methylation | Provides methyl groups for the methylation of histone proteins | S-adenosylmethionine (SAM), Histone Methyltransferases (HMTs) | nih.gov |

| Gene Expression Regulation | Influences gene expression through epigenetic modifications and by modulating DNA secondary structures like G-quadruplexes | G-quadruplexes, RNA polymerase | nih.govmdpi.com |

Future Research Trajectories for Choline Dihydrogen Phosphate

Elucidating Complex Multi-Component System Interactions

While initial studies have successfully characterized the behavior of choline (B1196258) dihydrogen phosphate (B84403) in relatively simple aqueous solutions with single biomolecules, its interactions within more complex, multi-component environments remain a critical area for future investigation. Biological systems are inherently crowded, containing a myriad of proteins, nucleic acids, salts, and other solutes. Future research must focus on how choline dihydrogen phosphate partitions and functions in these intricate mixtures.

Key research questions include understanding its influence on protein-protein and protein-nucleic acid interactions, and its behavior in aqueous biphasic systems containing other salts like potassium phosphate. researchgate.netmdpi.com Investigating these complex dynamics will be crucial for translating its applications into physiological contexts, such as in drug delivery systems or as an excipient in complex therapeutic formulations. mdpi.comnih.gov

| Component | Observed Interaction with this compound (CDHP) | Potential Research Focus |

|---|---|---|

| Proteins (e.g., Lysozyme (B549824), Interleukin-2) | Increases thermal stability; mechanism does not appear dependent on direct binding. researchgate.netnih.gov | Competitive binding and stability effects in the presence of multiple proteins and substrates. |

| DNA/RNA | Ensures long-term stability of DNA; stabilizes RNA structure. acs.orgnih.gov | Modulation of stability and function in the presence of DNA/RNA-binding proteins. |

| Phosphate Salts (e.g., K₃PO₄) | Forms aqueous biphasic systems, with phase behavior influenced by pH and ion speciation. mdpi.com | Behavior in physiological buffers with mixed salt compositions. |

| Cellular Environments | Can be used to culture cells with minimal impact on viability. nih.govacs.org | Impact on intracellular crowding, organelle function, and metabolic pathways. |

Exploring Novel Bio-Conjugation Strategies and Functionalization

Bio-conjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to creating therapeutic agents, diagnostic tools, and research reagents. thermofisher.com The inherent structure of this compound—comprising a choline cation with a hydroxyl group and a dihydrogen phosphate anion—presents untapped opportunities for novel conjugation strategies.

Future research could explore the functionalization of either the cation or the anion to create reactive derivatives of this compound. For example, the terminal phosphate group is a suitable reactant for phosphoramidation reactions, which can be used to conjugate amine-containing molecules like peptides, proteins, or labels. researchgate.net Similarly, the hydroxyl group on the choline moiety could be modified for attachment. Developing methods to use this compound as a linker or as a stabilizing medium for conjugation reactions could open new avenues in the fields of drug delivery and biomaterials. youtube.com

Advancements in High-Throughput Screening for Biomolecule Stabilization

This compound has been identified as a promising agent for improving the thermostability and shelf-life of proteins and nucleic acids. researchgate.netnih.govrsc.org To accelerate its adoption as a pharmaceutical excipient, future efforts should focus on developing high-throughput screening (HTS) platforms. Such platforms would enable the rapid evaluation of this compound and its derivatives for their stabilizing effects on large libraries of therapeutic proteins, enzymes, and RNA-based drugs.

These HTS assays could utilize techniques like differential scanning fluorimetry or turbidity measurements to assess protein unfolding and aggregation across thousands of conditions simultaneously. The data generated would create comprehensive stability profiles, identifying which biomolecules benefit most from formulation with this compound and providing insights into the mechanisms of stabilization.

Deeper Computational Modeling of Dynamic Biomolecular Systems

Computational methods are invaluable for providing molecular-level insights into the interactions between solvents and biomolecules. While initial computational studies have begun to explore the solvation of biomolecules in related ionic liquids, significant opportunities exist for deeper modeling of this compound systems. rsc.orgnih.gov

Investigation into its Role in Modulating Unconventional Nucleic Acid Structures and Their Functions

One of the most exciting research frontiers for this compound is its ability to modulate the structure and stability of non-canonical nucleic acid structures, such as G-quadruplexes (G4s) and i-motifs. nih.govrsc.org These structures are implicated in the regulation of key cellular processes, and their modulation is a novel therapeutic strategy. nih.gov

Recent studies have shown that this compound effectively destabilizes G-quadruplexes, leading to enhanced gene transcription in vitro and in cancer cells. nih.govacs.org Thermodynamic analysis revealed that this destabilization occurs via an entropic contribution, likely because the large choline ions cannot coordinate effectively in the G-quartet core. nih.govacs.org Conversely, it has also been shown to stabilize i-motif structures more than G-quadruplexes, even at physiological pH. rsc.org

Future investigations should broaden this scope to other unconventional structures like triplexes and four-way junctions. scripps.edu A key goal will be to fully elucidate the molecular mechanisms behind this differential stabilization and to explore its therapeutic potential for regulating the expression of specific disease-related genes. nih.gov

| Condition | ΔG°₃₇ (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | TΔS° (kcal mol⁻¹) | Tₘ (°C) |

|---|---|---|---|---|

| 4 M KCl | -3.1 | -28.9 | -25.8 | 60.3 |

| 4 M Choline dhp | 1.7 | -15.0 | -16.7 | 40.5 |

Q & A

Q. How should choline dihydrogen phosphate (CDHP) solutions be prepared and characterized for experimental use?

CDHP solutions are typically prepared by dissolving the ionic liquid (IL) in ultrapure water (18.2 MΩ resistivity) with vigorous shaking for 1 hour at room temperature. For example, an 80 wt% CDHP solution is commonly used in biocatalytic studies. Post-preparation, characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR in D₂O at 25°C) to confirm structural integrity and purity. Analytical techniques like osmolality measurements can assess dissociation behavior in aqueous media .

Q. What methodologies are used to evaluate the biocompatibility and cytotoxicity of CDHP in pharmaceutical research?

Cytotoxicity is assessed using cell viability assays, such as the J774 murine macrophage model. EC₅₀ values (concentration causing 50% cell death) are determined via dose-response curves. For CDHP, EC₅₀ values (e.g., 20 mM) are compared to reference compounds like choline chloride (34 mM) and NaCl (63 mM). Osmolality data and anion mass fraction analysis further elucidate dissociation trends and structure-toxicity relationships, critical for designing biocompatible formulations .

Q. What is the role of CDHP as a solvent and stabilizer in biocatalytic reactions?

CDHP serves a dual role in enzyme-catalyzed reactions: (1) solubilizing hydrophobic substrates (e.g., hydroxamic acids) and (2) generating hydrogen peroxide (H₂O₂) via choline oxidase (ChOx) coupling. This enables nitroso-ene-type cyclizations in peroxidase cascades. Its stabilizing effect on proteins is attributed to preferential hydration and reduced water activity, which preserves enzyme tertiary structure .

Advanced Research Questions

Q. How does CDHP enhance enzyme activity and stability in non-aqueous reaction systems?

CDHP increases enzyme activity by modifying solvent polarity and stabilizing catalytically active conformations. For instance, MaAAO (a flavoprotein oxidase) retains 132% activity in 40% CDHP, likely due to reduced solvent-protein friction and enhanced substrate accessibility. Stability studies involve incubating enzymes in CDHP at elevated temperatures (e.g., 37–80°C) and measuring residual activity over time via spectrophotometric assays .

Q. What experimental approaches are used to study proton conductivity in CDHP-based materials?

Proton conductivity is measured using impedance spectroscopy (ionic conductivity) and pulsed field gradient NMR (diffusion coefficients). Adding 18 mol% H₃PO₄ to CDHP boosts conductivity to 10⁻² S cm⁻¹ by facilitating H⁺ mobility. Thermal stability is validated via thermogravimetric analysis (TGA), showing no mass loss below 200°C, making CDHP suitable for high-temperature electrochemical applications .

Q. How does CDHP influence nucleic acid stability and conformation in hydrated ionic liquids?

In hydrated CDHP, DNA triplexes and G-quadruplexes exhibit enhanced stability compared to aqueous buffers. For example, A-T base pairs are more stable than G-C pairs, reversing trends seen in NaCl solutions. Circular dichroism (CD) spectroscopy and melting temperature (Tm) analyses are used to monitor structural transitions. These properties are leveraged in nanotechnology for designing pH-responsive DNA nanomaterials .

Q. What computational strategies elucidate CDHP-protein interactions in formulation design?

Molecular dynamics (MD) simulations at varying temperatures (27–127°C) reveal preferential binding of CDHP anions (dihydrogen phosphate) to hydrophobic protein surfaces. Interaction sites are mapped using spatial distribution functions, while hydrogen-bond clustering analysis identifies excipient-excipient networks. These insights guide the optimization of IL-based biopreservation formulations .

Q. How can CDHP improve long-term stability of therapeutic proteins in biopreservation studies?

Hydrated CDHP (20–30% water) stabilizes proteins like cytochrome C and interleukin-2 by mimicking natural hydration shells. Stability protocols involve accelerated degradation studies (e.g., 4–37°C storage for weeks) with periodic sampling. Structural integrity is monitored via size-exclusion chromatography (SEC) and dynamic light scattering (DLS), comparing CDHP to traditional excipients like trehalose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.